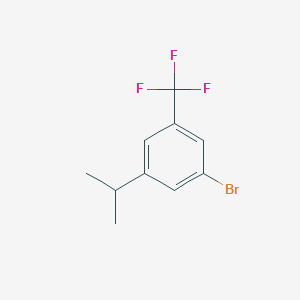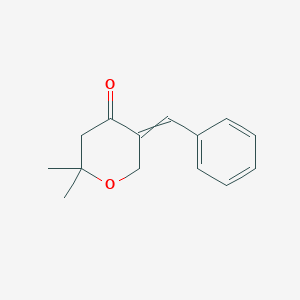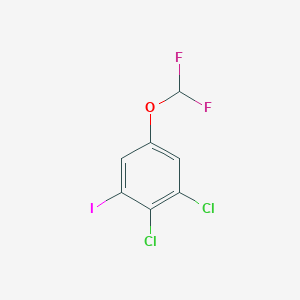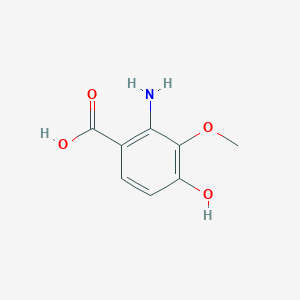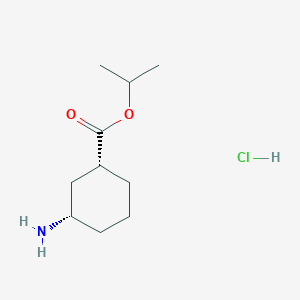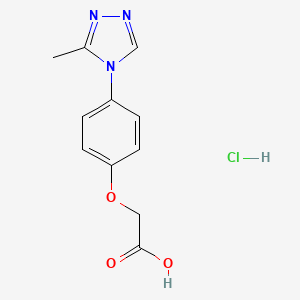
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride is a chemical compound known for its unique structure and properties It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenoxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride typically involves the reaction of 3-methyl-4H-1,2,4-triazole with 4-chlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenoxyacetic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the phenoxyacetic acid moiety.
科学研究应用
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in the compound’s overall biological activity by affecting cell membrane permeability or interacting with other cellular components .
相似化合物的比较
Similar Compounds
- 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride
- 3-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
Uniqueness
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride is unique due to the presence of the 3-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
属性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC 名称 |
2-[4-(3-methyl-1,2,4-triazol-4-yl)phenoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-8-13-12-7-14(8)9-2-4-10(5-3-9)17-6-11(15)16;/h2-5,7H,6H2,1H3,(H,15,16);1H |
InChI 键 |
GFQJYXKBUNVHEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=CN1C2=CC=C(C=C2)OCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


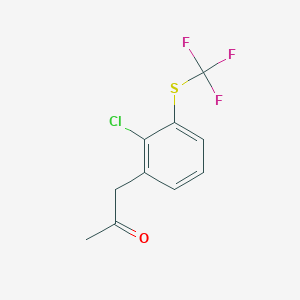

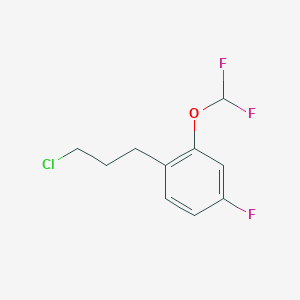
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
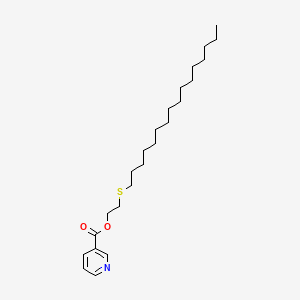
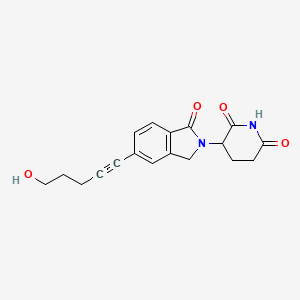
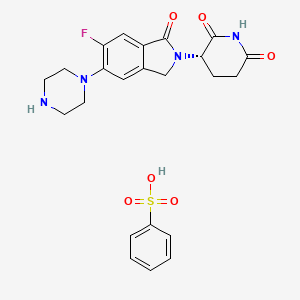
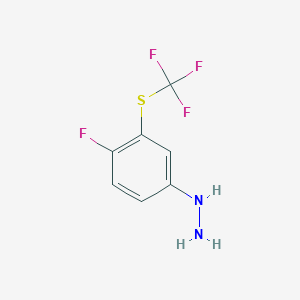
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)
